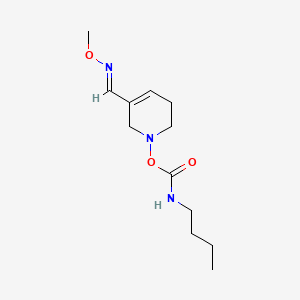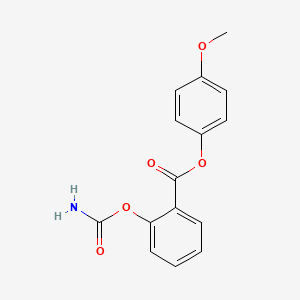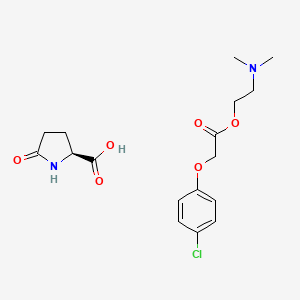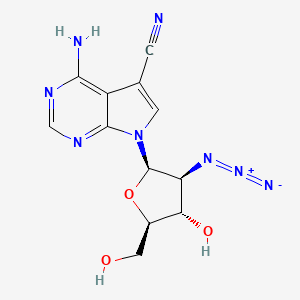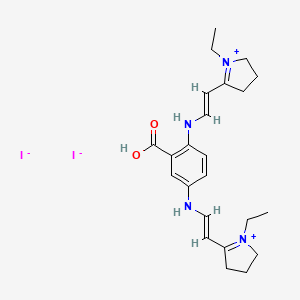
5,5'-((2-Carboxy-p-phenylene)bis(iminovinylene))bis(1-ethyl-3,4-dihydro-2H-pyrrolium) diiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-((2-Carboxy-p-phenylene)bis(iminovinylene))bis(1-ethyl-3,4-dihydro-2H-pyrrolium) diiodide is a complex organic compound known for its unique structure and properties This compound is characterized by the presence of a carboxy-p-phenylene core linked through iminovinylene bridges to two 1-ethyl-3,4-dihydro-2H-pyrrolium units, each associated with an iodide ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-((2-Carboxy-p-phenylene)bis(iminovinylene))bis(1-ethyl-3,4-dihydro-2H-pyrrolium) diiodide typically involves multiple steps, starting from readily available precursors. The process generally includes the following steps:
Formation of the Carboxy-p-phenylene Core: The initial step involves the synthesis of the carboxy-p-phenylene core through a series of reactions, including nitration, reduction, and carboxylation.
Introduction of Iminovinylene Bridges:
Formation of 1-ethyl-3,4-dihydro-2H-pyrrolium Units:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
5,5’-((2-Carboxy-p-phenylene)bis(iminovinylene))bis(1-ethyl-3,4-dihydro-2H-pyrrolium) diiodide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinonoid derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
5,5’-((2-Carboxy-p-phenylene)bis(iminovinylene))bis(1-ethyl-3,4-dihydro-2H-pyrrolium) diiodide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of complex organic molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as drug delivery systems and diagnostic agents.
Industry: It is used in the development of advanced materials, including conductive polymers and organic semiconductors.
Mécanisme D'action
The mechanism of action of 5,5’-((2-Carboxy-p-phenylene)bis(iminovinylene))bis(1-ethyl-3,4-dihydro-2H-pyrrolium) diiodide involves its interaction with specific molecular targets and pathways. The compound can bind to various biomolecules, including proteins and nucleic acids, leading to alterations in their structure and function. This interaction can trigger a cascade of biochemical events, ultimately resulting in the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5,5’-((2-Carboxy-p-phenylene)bis(iminovinylene))bis(1-ethyl-3,4-dihydro-2H-pyrrolium) diiodide include:
5,5’-((2-Carboxy-p-phenylene)bis(iminovinylene))bis(1-methyl-3,4-dihydro-2H-pyrrolium) diiodide: This compound has a similar structure but with a methyl group instead of an ethyl group.
5,5’-((2-Carboxy-p-phenylene)bis(iminovinylene))bis(1-ethyl-3,4-dihydro-2H-pyrrolium) dichloride: This compound has chloride ions instead of iodide ions.
Uniqueness
The uniqueness of 5,5’-((2-Carboxy-p-phenylene)bis(iminovinylene))bis(1-ethyl-3,4-dihydro-2H-pyrrolium) diiodide lies in its specific structural features, which confer distinct chemical and biological properties. The presence of iodide ions, for example, can influence the compound’s solubility, reactivity, and interaction with biological targets.
Propriétés
Numéro CAS |
97403-82-2 |
|---|---|
Formule moléculaire |
C23H32I2N4O2 |
Poids moléculaire |
650.3 g/mol |
Nom IUPAC |
2,5-bis[[(E)-2-(1-ethyl-3,4-dihydro-2H-pyrrol-1-ium-5-yl)ethenyl]amino]benzoic acid;diiodide |
InChI |
InChI=1S/C23H30N4O2.2HI/c1-3-26-15-5-7-19(26)11-13-24-18-9-10-22(21(17-18)23(28)29)25-14-12-20-8-6-16-27(20)4-2;;/h9-14,17H,3-8,15-16H2,1-2H3,(H,28,29);2*1H |
Clé InChI |
HDZWTYXHQYLBTI-UHFFFAOYSA-N |
SMILES isomérique |
CC[N+]1=C(CCC1)/C=C/NC2=CC(=C(C=C2)N/C=C/C3=[N+](CCC3)CC)C(=O)O.[I-].[I-] |
SMILES canonique |
CC[N+]1=C(CCC1)C=CNC2=CC(=C(C=C2)NC=CC3=[N+](CCC3)CC)C(=O)O.[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





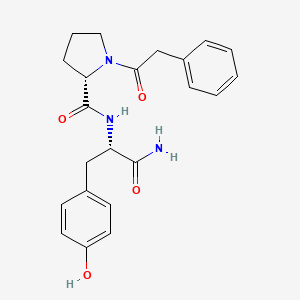
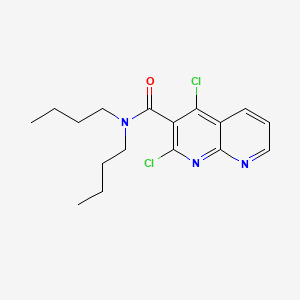
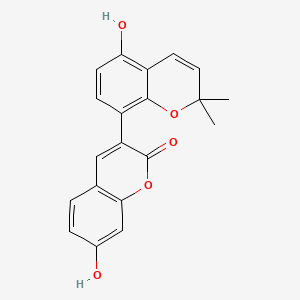
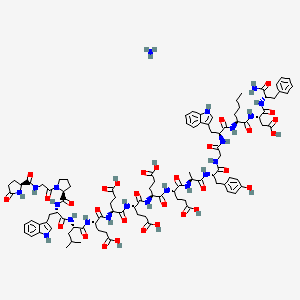

![potassium;3-[bis(carboxylatomethyl)amino]propanoate](/img/structure/B12712104.png)
